Aluminum acetate
Description
Historical Trajectories in Aluminum Acetate (B1210297) Research
The academic investigation of aluminum compounds has a rich history, with aluminum acetate being a subject of interest for centuries. The groundwork for its study was laid in the mid-18th century. In 1754, German chemist Andreas Sigismund Marggraf described several salts of what he called "the earth of alum," including this compound. wikipedia.org By the 18th century, this compound had found a significant practical application as a mordanting agent in the textile industry for dyeing and printing cotton, a role it continues to hold. core.ac.uk
Early preparation methods involved the reaction of aluminum hydroxide (B78521) with acetic acid. chemicalbook.commfa.org Research into its synthesis has evolved over time. For instance, the neutral form, aluminum triacetate, is prepared by heating aluminum chloride or aluminum powder with a mixture of acetic acid and acetic anhydride (B1165640) at high temperatures, specifically in the absence of water. wikipedia.org The challenges associated with the stability of this compound solutions, which tend to decompose and form sediment, spurred further research into creating more stable formulations. google.com Patented methods were developed to produce stable, water-soluble solid forms and highly concentrated, stable solutions for various applications. google.com
Academic research has also focused on refining preparation techniques for specific contexts. For example, studies have been conducted to develop rapid preparation methods for this compound solutions, highlighting an ongoing effort to improve the efficiency of its synthesis. nih.gov Investigations have also compared different aluminum sources, such as aluminum sulfate (B86663) and this compound, in the synthesis of materials like ceramic membranes, demonstrating the compound's relevance in materials science research. researchgate.net
Academic Context of this compound Species and Their Designations
In academic and chemical literature, the term "this compound," sometimes written as aluminium ethanoate, does not refer to a single, monolithic entity. wikipedia.orgmubychem.com Instead, it encompasses a group of related aluminum salts of acetic acid. In the solid state, three distinct species are recognized. wikipedia.orgtestbook.com These are often categorized as neutral or basic salts. chemicalbook.com
The three primary forms are:
Neutral Aluminum Triacetate : Formally named this compound, this compound has the chemical formula Al(CH₃CO₂)₃. mubychem.compw.live
Basic Aluminum Diacetate : Also known as aluminum subacetate or monohydroxythis compound, this species is represented by the formula HOAl(CH₃CO₂)₂. chemicalbook.commubychem.com It is a white, crystalline solid. pw.live
Basic Aluminum Monoacetate : Referred to as dibasic this compound or dihydroxythis compound, its chemical formula is (HO)₂AlCH₃CO₂. wikipedia.orgmubychem.com
A critical aspect of this compound chemistry is its behavior in aqueous solutions. When the neutral triacetate form is dissolved in water, it undergoes hydrolysis. wikipedia.orgmubychem.com This hydrolysis results in a complex chemical equilibrium where all three species—monoacetate, diacetate, and triacetate—coexist and interconvert. wikipedia.org Consequently, in an aqueous medium, the term "this compound" is often used collectively to describe this mixture of inter-converting species. mubychem.com This dynamic equilibrium is a key feature of its solution chemistry.
The following table summarizes the primary species of this compound discussed in academic research:
| Common Name | Alternative/Systematic Names | Chemical Formula |
| Neutral Aluminum Triacetate | This compound, Aluminum triacetate | Al(C₂H₃O₂)₃ or Al(CH₃CO₂)₃ |
| Basic Aluminum Diacetate | Aluminum subacetate, Monobasic this compound, Monohydroxythis compound, Aluminum, bis(acetato-κO)hydroxy- | HOAl(CH₃CO₂)₂ or C₄H₇AlO₅ |
| Basic Aluminum Monoacetate | Dibasic this compound, Dihydroxythis compound | (HO)₂AlCH₃CO₂ or C₂H₅AlO₄ |
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Aluminum Acetate is an astringent. An astrignent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied. Astringent medicines cause shrinkage of mucous membranes or exposed tissues and are often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers. Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin. Acne sufferers are often advised to use astringents if they have oily skin. Astringents also help heal stretch marks and other scars. Mild astringent solutions are used in the relief of such minor skin irritations as those resulting from superficial cuts, allergies, insect bites, or fungal infections such as athlete's foot. |
|---|---|
CAS No. |
139-12-8 |
Molecular Formula |
C2H4AlO2 |
Molecular Weight |
87.03 g/mol |
IUPAC Name |
aluminum;triacetate |
InChI |
InChI=1S/C2H4O2.Al/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
HDOAYHNQJVFBOY-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Al+3] |
Canonical SMILES |
CC(=O)O.[Al] |
Other CAS No. |
139-12-8 |
physical_description |
Neutral form: White solid, soluble in water; [Hawley] |
Pictograms |
Irritant |
Synonyms |
aluminum acetate aluminum acetate hydrate basic aluminum acetate hydrate Burow's solution Domeboro |
Origin of Product |
United States |
Coordination Chemistry and Speciation of Aluminum Acetate Systems
Ligand Binding Modalities and Aluminum Coordination Environments
The interaction between aluminum and acetate (B1210297) ions can result in different coordination environments, largely dictated by the way the acetate ligand binds to the central aluminum atom.
The acetate ion (CH₃COO⁻) can coordinate to the aluminum(III) ion in several ways. ontosight.ai In monodentate coordination , only one of the oxygen atoms of the carboxylate group binds to the aluminum center. nih.govresearchgate.net This type of bonding is often favored in certain environments. nih.gov
In bidentate coordination , both oxygen atoms of the acetate group bind to the same aluminum ion, forming a four-membered chelate ring. libretexts.orglibretexts.org While possible, this mode can be strained. libretexts.org
A third significant mode is bridging coordination , where each of the two oxygen atoms of the acetate ligand binds to a different aluminum ion, thus linking two metal centers. libretexts.orgdiva-portal.org This bridging is crucial in the formation of oligomeric and polymeric aluminum-acetate structures. caltech.edu Theoretical studies suggest that monodentate structures may be slightly more favored than bidentate ones, leading to a complicated system of chemical equilibria. acs.org
The specific coordination mode adopted depends on factors such as pH, concentration, and the presence of other ligands. The notation "kappaO" (κO) is used to specify that the aluminum ion is bonded to the oxygen atom of the acetate ligand. ontosight.ai
Aluminum(III) typically exhibits a coordination number of 6, resulting in an octahedral geometry , where the aluminum ion is surrounded by six donor atoms. nih.govcaltech.edu This is the common coordination environment for Al(III) in aqueous solutions, where it exists as the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺. libretexts.org The substitution of water molecules by acetate ligands generally preserves this octahedral geometry. nih.gov
However, under certain conditions, aluminum can also adopt a tetrahedral coordination , where it is bonded to four ligands. caltech.edu A shift from octahedral to tetrahedral coordination has been predicted to occur in aqueous aluminum-hydroxide species as the number of hydroxide (B78521) ligands increases. caltech.edu While octahedral complexes are generally more energetically favored, tetrahedral geometry can be more likely with large, charged ligands. scribd.com 27Al NMR spectroscopy is a key technique used to distinguish between octahedral and tetrahedral aluminum centers. rsc.org
Solution-Phase Speciation and Hydrolysis Phenomena
In aqueous solution, aluminum acetate is not a single entity but a complex mixture of various species in equilibrium. wikipedia.orgmubychem.com The composition of this mixture is highly sensitive to the solution conditions. solubilityofthings.com
The speciation of this compound in solution is strongly dependent on pH and concentration. solubilityofthings.comnih.gov The hydrolysis of the Al³⁺ ion is a critical factor. As pH increases, the aqua ligands surrounding the aluminum ion deprotonate to form hydroxo- and oxo-bridged species. oulu.firesearchgate.net This hydrolysis process significantly influences the formation and stability of various aluminum-acetate complexes. nih.govoulu.fi
Studies have shown that at low pH (around 3-4), specific aluminum-acetate complexes can form and are most effective in certain applications. nih.gov As the pH rises, hydrolysis becomes more pronounced, leading to the formation of different, often less soluble, species. nih.govacs.orgnih.gov The solubility of this compound itself is pH-dependent. solubilityofthings.com Potentiometric titrations and computer modeling are used to study these complex equilibria and determine the stability constants of the various species formed under different conditions. tandfonline.comdoi.org For instance, at physiological temperature (37°C), species such as ML₂, M₂L(OH)₂, and M₂L(OH)₃ (where M is Al³⁺ and L is the acetate anion) have been identified. tandfonline.com
The hydrolysis of aluminum ions in the presence of acetate can lead to the formation of larger, multinuclear species. Current time information in Tiranë, AL. This process, known as polymerization or oligomerization, occurs through the formation of hydroxide and acetate bridges between aluminum centers. caltech.edugoogle.com
Dimeric species, such as [Al₂(OH)₂(H₂O)₈]⁴⁺, are among the initial products of hydrolysis. researchgate.net Further condensation can lead to the formation of larger oligomers. caltech.educore.ac.uk One of the most well-known polymeric aluminum species is the tridecameric Keggin-type ion, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺, which features a central tetrahedral aluminum surrounded by 12 octahedral aluminum atoms. core.ac.ukosti.gov The presence of acetate can influence the formation of this and other polymeric structures. osti.gov The ratio of acetic acid to the aluminum precursor can determine whether oligomeric or polymeric species are the primary product, which in turn affects the properties of materials derived from these solutions. caltech.edu These complex polymeric structures are relevant in various applications, including water treatment and the formation of gels. nih.govresearchgate.net
Solid-State Coordination Architectures
In the solid state, several distinct this compound compounds exist. These include neutral aluminum triacetate, Al(CH₃CO₂)₃, basic aluminum diacetate, HOAl(CH₃CO₂)₂, and basic aluminum monoacetate, (HO)₂AlCH₃CO₂. mubychem.comwikipedia.orgwikipedia.org These compounds have different crystal structures. For example, crystalline aluminum hydroxy diacetate, Al(OH)(CH₃COO)₂, has been characterized as being constituted by agglomerates of crystalline plates. researchgate.net The thermal decomposition of these solid-state compounds has been studied, showing transformations into various forms of alumina (B75360) (Al₂O₃) at high temperatures. researchgate.net The precise crystal structures of many this compound species, especially those used in applications like mordant dyeing, remain a subject of investigation. wikipedia.org
Synthetic Methodologies and Precursor Chemistry
Controlled Synthesis of Specific Aluminum Acetate (B1210297) Forms
The synthesis of a particular form of aluminum acetate—monoacetate, diacetate, or triacetate—depends significantly on the reaction conditions and the starting materials. wikipedia.org
Synthesis from Aluminum Hydroxide (B78521) and Acetic Acid
The reaction between aluminum hydroxide (Al(OH)₃) and acetic acid (CH₃COOH) is a common and direct method for producing aluminum acetates. extramarks.comchemdad.com The specific salt formed is controlled by the concentration of the acetic acid.
Aluminum Monoacetate : Dibasic aluminum monoacetate, (HO)₂AlCH₃COO, is synthesized by reacting aluminum hydroxide with dilute aqueous acetic acid. wikipedia.orgwikipedia.org
Aluminum Di- and Triacetate : Using more concentrated acetic acid in the reaction with aluminum hydroxide leads to the formation of the diacetate and subsequently the triacetate. wikipedia.org The neutral triacetate, Al(CH₃COO)₃, can be formed by reacting aluminum hydroxide and acetic acid, followed by crystallization. chemdad.comlookchem.com Some methods may also include acetic anhydride (B1165640) along with glacial acetic acid and water to produce basic aluminum monoacetate. lookchem.com
The general reactions can be summarized as:
Al(OH)₃ + CH₃COOH → (HO)₂AlCH₃COO + H₂O
Al(OH)₃ + 2CH₃COOH → HOAl(CH₃COO)₂ + 2H₂O
Al(OH)₃ + 3CH₃COOH → Al(CH₃COO)₃ + 3H₂O extramarks.com
Alkoxide and Metal Salt Precursor Routes
Alternative synthetic routes utilize aluminum alkoxides or various metal salts to achieve specific this compound forms, often with different purities or yields.
Alkoxide Precursors: A notable method involves the use of aluminum alkoxides, such as aluminum sec-butoxide (B8327801) (ASB). In this process, basic this compound is synthesized from the alkoxide precursor in a solvent like diethyl ether. cambridge.org The controlled addition of acetic acid to the alkoxide solution leads to the precipitation of the salt. cambridge.org This route is advantageous as it allows for controlled precipitation, and using a solvent in which water is not soluble prevents the highly reactive alkoxide from undergoing premature hydrolysis. cambridge.org
Metal Salt Precursors: Various aluminum and other metal salts serve as starting materials in different synthetic strategies.
Aluminum Triacetate : This salt can be formed by mixing aluminum sulfate (B86663) with barium acetate or lead acetate. lookchem.comsciencemadness.org It can also be prepared by heating aluminum chloride (AlCl₃) or aluminum metal with a solution of acetic acid and acetic anhydride. wikipedia.orgwikipedia.org
Aluminum Diacetate : A common route for producing monobasic aluminum diacetate involves the reaction of sodium aluminate (NaAlO₂) with acetic acid. lookchem.comgoogle.comwikipedia.org Another method uses the reaction of aluminum chloride (AlCl₃) with sodium acetate. google.comgoogle.com A two-step process has also been developed where sodium aluminate first reacts with an aqueous acetic solution to form aluminum diacetate and sodium acetate; subsequently, aluminum chloride is added to react with the sodium acetate in the mixture. google.comgoogle.com
| Target Compound | Precursors | Synthesis Description |
| Aluminum Monoacetate | Aluminum hydroxide, Dilute acetic acid | Reaction of Al(OH)₃ with dilute CH₃COOH. wikipedia.orgwikipedia.org |
| Aluminum Diacetate | Sodium aluminate, Acetic acid | Reaction of NaAlO₂ with CH₃COOH. google.comwikipedia.org |
| Aluminum Diacetate | Aluminum chloride, Sodium acetate | Reaction of AlCl₃ with sodium acetate. google.comgoogle.com |
| Aluminum Triacetate | Aluminum sulfate, Barium acetate | Mixing solutions of aluminum sulfate and barium acetate. lookchem.comsciencemadness.org |
| Aluminum Triacetate | Aluminum chloride, Acetic acid, Acetic anhydride | Heating AlCl₃ with a mixture of CH₃COOH and acetic anhydride. wikipedia.orgwikipedia.org |
| Basic this compound | Aluminum sec-butoxide, Acetic acid | Controlled precipitation from an alkoxide solution in diethyl ether. cambridge.org |
This compound as a Precursor for Advanced Materials Synthesis
This compound is a valuable precursor material, utilized in the fabrication of a range of advanced materials due to its decomposition characteristics and chemical reactivity.
Fabrication of Metal Oxides (e.g., Alumina)
This compound serves as a key precursor in the synthesis of alumina (B75360) (Al₂O₃), a ceramic material with wide-ranging applications. researchgate.netscientific.net The thermal decomposition of this compound at elevated temperatures yields alumina powders. This method is considered a convenient wet-chemical route for producing ceramic particles. researchgate.netresearchgate.net
Research has shown that alumina powders can be obtained by the heat treatment of this compound at relatively low temperatures, such as 1100°C. researchgate.netresearchgate.net The decomposition of this compound at temperatures between 650°C and 850°C can result in amorphous precursors and gamma-alumina (γ-Al₂O₃). researchgate.netscientific.netresearchgate.net Subsequent calcination of these intermediate materials can lead to the formation of the stable alpha-alumina (α-Al₂O₃) phase at a reduced temperature of around 900°C. scientific.netresearchgate.net This method has the capability to produce nanophase alumina powder with average crystal sizes in the range of 54-58 nm. researchgate.netresearchgate.net The process simplifies the synthesis of crystalline alumina and offers an alternative to routes starting from aluminum hydroxide or aluminum alkoxides. cambridge.orgresearchgate.netresearchgate.net
| Precursor | Decomposition/Calcination Temperature | Resulting Material | Key Finding |
| This compound | 650°C - 850°C | Amorphous precursor, Gamma-alumina | Intermediate phases for further processing. researchgate.netscientific.net |
| Amorphous Precursor (from Acetate) | ~900°C | Alpha-alumina | The amorphous precursor is more susceptible to synthesis procedures, yielding alpha-alumina at lower temperatures. scientific.netresearchgate.net |
| This compound | 1100°C | Nanophase Alpha-alumina | Direct heat treatment yields nanometric alumina powder (avg. crystal size 54 nm). researchgate.netresearchgate.net |
Deposition of Conductive Metallic Films
While this compound itself is not directly used for depositing conductive films, related aluminum-containing metal-organic decomposition (MOD) precursors are pivotal in this application. Specifically, liquid alane precursors like dimethylethylamine alane (DMEAA) and trimethylamine (B31210) alane (TEAA) are used to deposit highly conductive aluminum metal films at low temperatures (100-120°C). nih.gov This process is significant for the electronics industry, particularly for creating circuitry on low-cost, flexible substrates like polymers and paper. nih.govucl.ac.uk The use of these MOD inks avoids the need for solvents or catalyst additives and allows for the formation of aluminum films with resistivities approaching that of bulk aluminum. nih.gov This solution-based deposition technique, including methods like spray coating, represents a significant advance over traditional high-temperature or vacuum-based deposition methods. ucl.ac.uk
Precursors for Hybrid Organic-Inorganic Materials
Metal acetates, including this compound, are potential inorganic precursors for the synthesis of porous organic-inorganic hybrid materials. google.com These materials combine organic and inorganic components at the nanoscale, offering a blend of properties from both realms. researchgate.net The synthesis often involves a reaction between a metal precursor and an organic compound that can act as a ligand. google.com For instance, hybrid binders have been produced using alkali acetates as activators for aluminosilicate (B74896) sources. acs.org The development of these materials is largely driven by sol-gel chemistry, where mild reaction conditions allow for the incorporation of organic functionalities. researchgate.net Metal alkoxides are common precursors, but metal salts like acetates are also viable options for creating these advanced nanocomposites. google.comacs.org
Reaction Mechanisms and Kinetic Investigations
Kinetics of Aluminum-Acetate Complex Formation in Aqueous Solutions
The formation of complexes between aluminum ions and acetate (B1210297) in aqueous solutions is a rapid process that has been elucidated through specialized kinetic techniques. Understanding these kinetics is crucial as the speciation of aluminum in solution dictates its chemical behavior.
Pressure-jump relaxation is a kinetic method used to study fast reactions in solution that reach equilibrium. nih.gov By applying a sudden change in pressure, the equilibrium of the system is perturbed. The subsequent return to the new equilibrium state is monitored, typically by spectrophotometry, and the rate of this "relaxation" provides information about the reaction kinetics. nih.gov
Kinetic studies on the formation of the aluminum acetate complex have utilized this pressure-jump method. acs.orgacs.org Research has focused on the formation of the monoacetate complex, Al(CH₃COO)²⁺. The primary reaction pathway observed is the interaction between the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺, and the acetate ion. However, the kinetics are complicated by the presence of hydrolyzed forms of the aluminum ion.
In aqueous solutions, the Al³⁺ ion undergoes hydrolysis to form various hydroxy-aluminum species, with Al(OH)²⁺ being a significant species in the relevant pH range. acs.orgscirp.org Kinetic studies have revealed that this hydrolyzed species is significantly more reactive than the non-hydrolyzed Al³⁺ ion in complex formation reactions. acs.org
The complex formation with acetate, therefore, proceeds through two parallel pathways:
Reaction of the hexaaquaaluminum(III) ion with acetate: [Al(H₂O)₆]³⁺ + CH₃COO⁻ ⇌ [Al(CH₃COO)(H₂O)₅]²⁺ + H₂O
Reaction of the hydrolyzed aluminum ion with acetate: [Al(OH)(H₂O)₅]²⁺ + CH₃COO⁻ ⇌ [Al(OH)(CH₃COO)(H₂O)₄]⁺ + H₂O
Pressure-jump studies have allowed for the determination of the rate constants for these pathways. It was found that the rate constant for the reaction involving Al(OH)²⁺ is substantially higher than for the reaction with Al³⁺. This is attributed to the labilizing effect of the hydroxide (B78521) ligand on the remaining coordinated water molecules, which facilitates their substitution by the incoming acetate ligand. acs.org
Detailed kinetic investigations have provided the specific rate constants for the formation of the aluminum monoacetate complex.
Table 1: Kinetic Data for Aluminum Monoacetate Complex Formation
| Reacting Aluminum Species | Rate Constant (k) | Reference |
|---|---|---|
| Al³⁺ | 1.1 x 10³ M⁻¹s⁻¹ | acs.org |
This interactive table summarizes the rate constants for the key reaction pathways in the formation of the aluminum monoacetate complex in aqueous solution.
Hydrolysis and Polymerization Reaction Pathways
In aqueous environments, the chemistry of aluminum is dominated by hydrolysis and subsequent polymerization reactions, which occur concurrently with complexation reactions like those involving acetate. scirp.orgacs.org The Al³⁺ ion, with its high charge density, strongly polarizes the water molecules in its inner coordination sphere, leading to the dissociation of protons in a stepwise manner. scirp.orgacs.org
The initial hydrolysis reactions can be represented as:
[Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(OH)(H₂O)₅]²⁺ + H₃O⁺
[Al(OH)(H₂O)₅]²⁺ + H₂O ⇌ [Al(OH)₂(H₂O)₄]⁺ + H₃O⁺
These monomeric hydroxy-aluminum species can then undergo polymerization to form larger polynuclear ions. This process involves the formation of hydroxyl bridges (Al-OH-Al) and, under certain conditions, oxo bridges (Al-O-Al) between aluminum centers. rsc.orgresearchgate.net A common dimeric species formed is [Al₂(OH)₂(H₂O)₈]⁴⁺. acs.org
Further polymerization can lead to the formation of more complex structures, such as the well-known Keggin-type polycation, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺, often abbreviated as Al₁₃. acs.orgrsc.org The presence of ligands like acetate can influence these polymerization pathways. Carboxylate groups can coordinate to aluminum centers, potentially acting as terminating groups that limit the extent of polymerization or as bridging ligands that modify the structure of the resulting polymers. researchgate.net The degree of hydrolysis and the subsequent polymerization are significantly affected by factors such as pH, temperature, and the concentration of aluminum and other coordinating anions in the solution. rsc.orgresearchgate.net
Catalytic Mechanisms Involving this compound
Aluminum compounds, including this compound and its derivatives like aluminum alkoxides, are effective catalysts in various organic and polymerization reactions, primarily owing to their Lewis acidic nature.
The Tishchenko reaction is a classic organic transformation that converts two equivalents of an aldehyde into an ester. organic-chemistry.org This reaction is efficiently catalyzed by aluminum alkoxides, which function as Lewis acids. organic-chemistry.orgnih.govrsc.org The mechanism involves the coordination of the Lewis acidic aluminum center to the oxygen atom of an aldehyde molecule. This coordination polarizes the carbonyl group, making its carbon atom more electrophilic and susceptible to nucleophilic attack by a second aldehyde molecule. organic-chemistry.org
The key steps in the catalytic cycle are:
Coordination: The aluminum catalyst coordinates to one molecule of aldehyde.
Nucleophilic Attack: A second aldehyde molecule adds to the activated complex, forming a hemiacetal intermediate.
Hydride Shift: An intramolecular 1,3-hydride shift occurs within the intermediate.
Product Formation: This shift results in the formation of the final ester product, which is then released, regenerating the catalyst for the next cycle. organic-chemistry.org
Aluminum alkoxides are particularly effective catalysts because they possess strong Lewis acidity without being overly basic. nih.govrsc.orgrsc.org
This compound and related aluminum carboxylate complexes serve as catalysts or initiators in various polymerization reactions, most notably in the ring-opening polymerization (ROP) of cyclic esters and in Tishchenko-type polymerizations. aalto.figoogle.com
In the ROP of cyclic esters such as ε-caprolactone or lactide, an aluminum alkoxide species is typically the active initiator. This can be generated in situ from an aluminum alkyl complex or an aluminum carboxylate. The polymerization is thought to proceed via a coordination-insertion mechanism. The aluminum center coordinates the carbonyl oxygen of the cyclic monomer, activating it for nucleophilic attack by an alkoxide group attached to the aluminum. This opens the ring and extends the polymer chain, with the new chain end remaining attached to the aluminum center, ready to attack the next monomer unit. nsf.gov Aluminum-based systems are attractive for these polymerizations due to the metal's abundance and high Lewis acidity. nsf.gov Studies have shown that acetate ligands can be part of the catalyst structure, influencing its activity and selectivity. acs.org
For Tishchenko-type polymerizations, dialdehydes are used as monomers. The catalytic mechanism is analogous to the standard Tishchenko reaction, but it occurs intermolecularly at both ends of the monomer to form a polyester (B1180765) chain. aalto.fi
Table 2: Names of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Aluminum(III) ion |
| Acetate |
| Hexaaquaaluminum(III) |
| Hydroxy-aluminum species |
| Al(OH)²⁺ |
| Al(OH)₂⁺ |
| [Al(CH₃COO)(H₂O)₅]²⁺ |
| [Al(OH)(CH₃COO)(H₂O)₄]⁺ |
| Dimer ([Al₂(OH)₂(H₂O)₈]⁴⁺) |
| Keggin ion ([AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺) |
| Aldehyde |
| Ester |
| Aluminum alkoxide |
| Hemiacetal |
| ε-caprolactone |
| Lactide |
| Polyester |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Speciation and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the local chemical environment of specific atomic nuclei. For aluminum acetate (B1210297), NMR studies focusing on ¹H, ¹³C, and ²⁷Al nuclei provide complementary information about the organic ligand and the metallic center, offering insights into complex formation and structure. libretexts.org
Proton (¹H) NMR spectroscopy is used to identify the chemical environment of hydrogen atoms within a molecule. wikipedia.org In the context of aluminum acetate, ¹H NMR primarily probes the protons of the acetate (CH₃COO⁻) ligand.
Chemical Shift: The methyl (CH₃) protons of the acetate group typically exhibit a single resonance peak (a singlet) in the ¹H NMR spectrum. wikipedia.org In an aqueous solution of free acetate ions (e.g., from sodium acetate), this peak appears around 1.9 ppm. researchgate.net
Coordination Effects: When the acetate ligand coordinates to an aluminum ion, the electron density around the methyl protons changes, causing a shift in the resonance position. The magnitude of this chemical shift can provide information about the formation and nature of the aluminum-acetate complexes. The presence of multiple signals or broadened peaks can indicate the coexistence of different species in equilibrium, such as free acetate, monodentate complexes, and bidentate or bridging complexes. mdpi.com
Detailed Research Findings: In studies of complex mixtures, the acetate peak is a characteristic signal used for identification. For instance, analysis of water-soluble organic compounds in atmospheric particles has identified acetate through its ¹H-NMR fingerprint. mdpi.com While a definitive spectrum of a single, pure this compound species is complicated by hydrolysis, the principles of ¹H NMR are fundamental to tracking the state of the acetate ligand in solution. The observation of distinct resonances for free versus bound acetate allows for the study of ligand exchange dynamics.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. savemyexams.comstudymind.co.uk For this compound, this technique distinguishes between the two carbon atoms of the acetate ligand: the methyl carbon (CH₃) and the carboxylate carbon (COO⁻).
Signal Assignment: In a typical ¹³C NMR spectrum, each non-equivalent carbon atom produces a distinct peak. studymind.co.uk For the acetate ion, the methyl carbon resonates at a higher field (lower chemical shift, ~24 ppm), while the carboxylate carbon resonates at a much lower field (higher chemical shift, ~182 ppm) due to the deshielding effect of the electronegative oxygen atoms.
Structural Insights: The chemical shift of the carboxylate carbon is particularly sensitive to its coordination environment. Upon complexation with the Al³⁺ ion, a significant shift in the carboxylate carbon resonance is expected. This change can help differentiate between various coordination modes (e.g., monodentate, bidentate chelating, or bridging). Studies on analogous systems, such as aluminum formate, have utilized ¹³C MAS NMR to track the transformation of the precursor during thermal decomposition, demonstrating the technique's utility in characterizing the state of the carboxylate group. researchgate.net
Detailed Research Findings: Investigations into the complexation of Al³⁺ with other carboxylic acids, such as glycolic acid, have successfully used ¹³C NMR to observe the formation of complexes. researchgate.net These studies provide a model for how ¹³C NMR can be applied to the this compound system to characterize the ligand's binding and the resulting molecular structure.
| Nucleus | Carbon Environment | Approximate Chemical Shift (ppm) of Free Acetate | Expected Change upon Coordination to Al³⁺ |
| ¹³C | Methyl (CH₃) | ~24 | Minor shift |
| ¹³C | Carboxylate (COO⁻) | ~182 | Significant downfield or upfield shift depending on coordination mode |
Aluminum-27 (²⁷Al) is a quadrupolar nucleus that is 100% naturally abundant, making ²⁷Al NMR an exceptionally effective probe for directly studying the aluminum center. The chemical shift and linewidth of the ²⁷Al signal are highly sensitive to the coordination number and symmetry of the aluminum species in solution and in the solid state. researchgate.netresearchgate.net
Coordination Number and Chemical Shift:
Octahedral Al(VI): Hexa-coordinated aluminum, such as the aqueous [Al(H₂O)₆]³⁺ ion, typically shows a sharp resonance near 0 ppm. researchgate.net
Tetrahedral Al(IV): Tetrahedrally coordinated aluminum, which can be found in certain polycations or aluminates, resonates in the range of 60-80 ppm. researchgate.net
Speciation in Solution: When acetate is added to an aluminum salt solution, new peaks appear in the ²⁷Al NMR spectrum, corresponding to the formation of various aluminum-acetate complexes. researchgate.netrsc.org The appearance of resonances at high magnetic fields (e.g., between 0 and 10 ppm) suggests the formation of monodentate 1:1 (Al(acetate)²⁺) and 1:2 (Al(acetate)₂⁺) complexes where acetate ligands replace water molecules in the primary coordination sphere. researchgate.net
Polymer Detection: This technique is crucial for detecting the presence of polymeric aluminum species. For example, the hydrolysis of Al³⁺ in the presence of acetate can lead to the formation of a dimeric cation, [(H₂O)₄Al(μ-OH)₂Al(H₂O)₄]⁴⁺, which can be identified by ²⁷Al NMR. rsc.org However, the large tridecameric aluminum polycation is often not observed in acetate solutions. rsc.org
Detailed Research Findings: Studies have shown that adding acetate to an Al³⁺ solution leads to the formation of a dimer cation, and at higher acetate-to-aluminum ratios, acetate groups attach to this dimer. rsc.org The changes in the linewidth of the observed ²⁷Al signals provide valuable information on the rates of chemical exchange processes occurring between the different aluminum species in solution. rsc.org
| Aluminum Species | Coordination Environment | Typical ²⁷Al Chemical Shift (ppm) | Reference |
| [Al(H₂O)₆]³⁺ | Octahedral (AlO₆) | ~0 | researchgate.net |
| Al-Acetate Complexes (e.g., 1:1, 1:2) | Octahedral (AlO₆) | High-field shifts from 0 ppm | researchgate.net |
| Dimeric Hydrolysis Products | Octahedral (AlO₆) | Distinct resonances near the monomeric peak | rsc.org |
| Tetrahedral Aluminum Species | Tetrahedral (AlO₄) | 60 - 80 | researchgate.net |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for characterizing the acetate ligand and its interaction with the aluminum ion. princeton.edu
The carboxylate group (COO⁻) of the acetate ion has two characteristic stretching vibrations that are particularly informative: the symmetric stretch (νₛ) and the antisymmetric stretch (νₐₛ). aip.org
Free Acetate Ion: In aqueous solution, the free acetate ion (with D₃h symmetry) shows its antisymmetric (νₐₛ) and symmetric (νₛ) COO⁻ stretching bands at approximately 1565 cm⁻¹ and 1415 cm⁻¹, respectively. aip.org
Coordination-Induced Shifts: When acetate coordinates to a metal ion like Al³⁺, the symmetry is lowered, and the frequencies of these bands shift. The magnitude of the separation (Δν) between the antisymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) is a well-established diagnostic tool for determining the coordination mode:
Ionic (Free) Acetate: Small Δν.
Monodentate Coordination: Δν is significantly larger than in the free ion.
Bidentate Chelating Coordination: Δν is significantly smaller than in the free ion.
Bidentate Bridging Coordination: Δν is similar to or slightly larger than in the free ion.
Detailed Research Findings: Theoretical calculations of the vibrational spectra for aqueous Al³⁺-acetate complexes predict the frequencies for different species. caltech.edu Experimental studies using inelastic electron tunneling spectroscopy on acetate adsorbed on alumina (B75360) surfaces have also provided detailed vibrational data, showing slight differences in bonding and structure based on spectral features. capes.gov.br
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) for Free Acetate | Description |
| Antisymmetric COO⁻ Stretch (νₐₛ) | 1565 | Asymmetric stretching of the C-O bonds |
| Symmetric COO⁻ Stretch (νₛ) | 1415 | Symmetric stretching of the C-O bonds |
| CH₃ Deformation | 1350 | Bending/scissoring of the methyl group |
Vibrational spectroscopy is an excellent tool for real-time, in-situ monitoring of chemical reactions. rsc.org The formation of this compound, whether in solution or as a precipitate, can be tracked by observing changes in the IR or Raman spectrum over time.
FTIR Monitoring: Fourier-transform infrared (FTIR) spectroscopy can be used to follow the progress of the reaction between an aluminum source and acetic acid. icm.edu.pl By monitoring the intensity of specific vibrational bands, one can track the consumption of reactants and the formation of products. For example, the decrease in the intensity of the C=O stretching band of free acetic acid (around 1710 cm⁻¹) and the concurrent increase in the intensity of the characteristic νₐₛ and νₛ bands of coordinated acetate would signal the formation of the this compound complex. sci-hub.se
Raman Spectroscopy Applications: Raman spectroscopy is particularly advantageous for studying aqueous solutions due to the weak Raman signal of water. frontiersin.org It can be used to identify the formation of different aluminum-acetate species and solid precipitates. researchgate.net Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) offer extremely high sensitivity, making it possible to detect reaction intermediates and products at very low concentrations, which is valuable for studying the initial stages of precipitation. nih.gov
Mass Spectrometry and Other Complementary Analytical Techniques
The characterization of this compound is accomplished through a variety of advanced analytical techniques. Due to its ionic nature and tendency to form complex hydroxo- and aqua-ligated species in solution, no single method provides a complete picture. Instead, a combination of mass spectrometry, thermal analysis, and diffraction methods is employed to understand its elemental composition, structure, and thermal behavior.
Mass Spectrometry
Mass spectrometry techniques are pivotal in the analysis of this compound, primarily for elemental quantification and for the characterization of complex derivatives rather than direct fragmentation of the simple salt.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive method used for determining the elemental composition of a sample. In the context of this compound, it is frequently used to measure the precise concentration of aluminum ions in solutions or on substrates. This is particularly relevant in industrial applications such as textile mordanting, where tracking the uptake of aluminum by a fiber is critical. Research has shown that when cotton is treated with an this compound solution, only a small percentage of the available aluminum is absorbed by the fabric, with the majority remaining in the effluent. researchgate.netiastatedigitalpress.com This finding is crucial for optimizing mordanting processes and for the environmental assessment of the discharge. researchgate.net
| Initial Mordant Concentration (% owf) | Aluminum in Control Solution (mg) | Aluminum Absorbed by Cotton Cloth (%) |
|---|---|---|
| 2.5 | 36.6 | 5.16 |
| 5.0 | 78.4 | 3.19 |
| 7.5 | 118.7 | 2.52 |
| 10.0 | 158.9 | 2.31 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique well-suited for analyzing non-volatile and thermally labile compounds from a solution. It is often used as a buffer for ESI-MS analysis of proteins and other molecules because it is volatile and can be removed at low pressures. lookchem.com For this compound, ESI-MS has been instrumental in characterizing complex structures in solution. For instance, it was used in combination with ²⁷Al NMR spectroscopy to elucidate the structure of the complex formed between aluminum triacetate and the dye alizarin, a common mordant combination. wikipedia.org The technique is also applied to characterize derivatives, such as aluminum phthalocyanine (B1677752) acetate, confirming their molecular composition. researchgate.net
Pyrolysis-Mass Spectrometry
The analysis of gases evolved during the thermal decomposition (pyrolysis) of metal acetates can be performed using mass spectrometry. While specific fragmentation data for this compound is not widely reported, studies on related metal acetates suggest that the acetate anion can be lost as acetic anhydride (B1165640) at elevated temperatures. sciencemadness.org
Other Complementary Analytical Techniques
Thermal Analysis (TGA/DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential for studying the thermal stability and decomposition pathways of this compound and its related basic salts. Aluminum triacetate is known to decompose upon heating to around 200°C. wikipedia.org Studies on crystalline basic aluminum hydroxyacetate, Al(OH)(CH₃COO)₂, reveal a sequence of transformations. Heating to 300°C destroys the initial crystalline structure, leading to the formation of a less-ordered transition alumina. researchgate.net Further heating leads to the formation of various alumina phases. researchgate.netscielo.br DTA results for pseudoboehmite synthesized in the presence of acetate ions show an exothermic peak around 1220.5°C, corresponding to the final transformation into the most stable α-Al₂O₃ phase. scielo.br
| Temperature Range (°C) | Technique | Observation | Reference |
|---|---|---|---|
| ~200 | General | Decomposition of aluminum triacetate begins. | wikipedia.org |
| 300 | DTA/XRD | Complete destruction of Al(OH)(CH₃COO)₂ crystalline structure. | researchgate.net |
| 300 - 700 | XRD | Formation of gamma-Al₂O₃ (γ-Al₂O₃) structure. | researchgate.net |
| ~1220 | DTA | Exothermic peak indicating transformation into alpha-Al₂O₃ (α-Al₂O₃). | scielo.br |
X-ray Diffraction (XRD)
X-ray diffraction is the primary technique for identifying the crystalline structure of materials and monitoring phase changes. XRD analysis of Al(OH)(CH₃COO)₂ shows that its crystalline structure remains stable upon heating up to 250°C. researchgate.net At 300°C, the sharp peaks of the hydroxyacetate disappear and are replaced by broad features characteristic of a less-ordered transition alumina, which can be identified as gamma-Al₂O₃. researchgate.net As the temperature increases further, this transition alumina can transform into other phases, such as delta- and alpha-alumina, which are identifiable by their unique XRD patterns. scielo.br This technique is also crucial for distinguishing between crystalline products like bayerite and nordstrandite and X-ray amorphous basic aluminum salts that can form under different synthesis conditions. arizona.edu
| Heating Temperature (°C) | Resulting Crystalline Phase Identified |
|---|---|
| 60 - 250 | Al(OH)(CH₃COO)₂ (no significant change) |
| 300 - 700 | gamma-Al₂O₃ (γ-Al₂O₃) |
| 900 | delta-Al₂O₃ (δ-Al₂O₃) |
| > 1200 | alpha-Al₂O₃ (α-Al₂O₃) |
Other Spectroscopic and Analytical Methods
Computational and Theoretical Chemistry of Aluminum Acetate Systems
Molecular Orbital and Density Functional Theory (DFT) Studies
Molecular orbital (MO) theory and Density Functional Theory (DFT) are powerful computational tools for investigating the intricacies of chemical systems at the atomic level. suniv.ac.in These methods have been applied to aluminum-containing complexes to elucidate their fundamental chemical and physical properties. aston.ac.ukresearchgate.net
DFT is a particularly favored method for its balance of accuracy and computational cost in examining electronic structures. google.comresearchgate.net The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the reactivity of aluminum acetate (B1210297) complexes. researchgate.net The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. Furthermore, these studies can reveal how the electronic structure of aluminum complexes changes upon interaction with other molecules. researchgate.net
Theoretical vibrational spectra, which include infrared (IR) and Raman spectra, can be predicted using DFT and other quantum chemical calculations. chemrxiv.orgresearchgate.net These calculations involve computing the second derivatives of the energy with respect to atomic displacements to find the vibrational frequencies and normal modes of the molecule. warwick.ac.uk For aluminum-acetate complexes, theoretical vibrational spectra have been calculated to help identify different Al³⁺-acetate species in aqueous solutions. caltech.edu The predicted spectra serve as a valuable reference for interpreting experimental spectroscopic data, allowing for the assignment of observed vibrational bands to specific molecular motions. nih.gov The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and basis set. chemrxiv.org
Modeling of Aqueous Aluminum-Acetate Complexes
Understanding the behavior of aluminum acetate in water is critical for many of its applications. Computational models are essential for describing the complex interactions between this compound species and water molecules.
Ligand substitution is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. libretexts.orglibretexts.org The rate of these reactions is influenced by the lability of the metal-ligand bond. researchgate.net For aqueous aluminum complexes, this involves the exchange of water molecules or acetate ligands in the coordination sphere of the aluminum ion. researchgate.net
Computational studies have been performed to calculate the reaction energetics for the complexation of aqueous Al³⁺ with acetate. caltech.edu These calculations determine the change in energy (enthalpy) during the substitution process and have shown favorable comparisons with experimental data. caltech.edu The activation energy, which is the energy barrier that must be overcome for the reaction to occur, is a key factor determining the reaction rate. libretexts.orgyoutube.com By modeling the transition states of these reactions, chemists can gain insight into the mechanisms and kinetics of ligand exchange in the aluminum-acetate system.
Table 1: Factors Influencing Ligand Substitution Rates in Aqueous Metal Complexes
| Factor | Description | Impact on Aluminum-Acetate Systems |
| Metal Ion Charge | Higher charge density on the metal ion generally leads to stronger metal-ligand bonds. | Al³⁺ has a high charge density, leading to strong bonds and influencing substitution rates. researchgate.net |
| Ligand Field Stabilization Energy (LFSE) | The energy penalty for distorting the complex geometry to form a transition state. | Changes in LFSE during the reaction pathway contribute significantly to the activation energy. libretexts.org |
| Reaction Mechanism | Can be dissociative (ligand leaves first), associative (new ligand binds first), or interchange. | The mechanism determines the nature of the intermediate or transition state that must be modeled. libretexts.orgyoutube.com |
| Solvent Effects | The surrounding solvent can stabilize reactants, products, and transition states differently. | Water molecules play a direct role as ligands and as a bulk solvent, affecting the overall energetics. caltech.edu |
The solvent environment has a significant impact on the structure, stability, and reactivity of solutes. mdpi.com Explicit models, which treat individual solvent molecules, are computationally intensive. Therefore, implicit or continuum solvation models are widely used. researchgate.netq-chem.com These models represent the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. researchgate.netyoutube.com
Models like the Polarizable Continuum Model (PCM) are used to simulate the bulk effects of water on aluminum-acetate complexes. mdpi.com In some cases, a mixed or "cluster-continuum" approach is employed, where a few explicit water molecules are included in the first solvation shell to account for specific short-range interactions like hydrogen bonding, while the rest of the solvent is treated as a continuum. uregina.ca This hybrid approach provides a more accurate description of the solvation environment, which is crucial for calculating properties like solvation free energies and reaction energetics in aqueous solutions. uregina.ca
Molecular Simulation in Materials Science Contexts (e.g., Gelation Kinetics)
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, providing insights into processes that occur over time, such as the formation of gels. nih.govnih.gov
In the context of materials science, this compound is used as a crosslinking agent in polymer gels, such as those based on polyacrylamide (PAM). qnl.qaresearchgate.net Molecular simulations have been employed to understand the gelation kinetics and the role of this compound at the molecular level. qnl.qaresearcher.life These simulations can model the interactions between the polymer chains, the aluminum-based crosslinker, and other additives.
One study investigated the impact of this compound (AlAc) particle size on the gelation kinetics of polyacrylamide gels. qnl.qaresearchgate.netresearcher.life It was found that smaller AlAc particles led to faster crosslinking times. qnl.qaresearcher.life Molecular simulations were used to illustrate how additives like bentonite (B74815) can delay gelation by adsorbing AlAc onto the bentonite surface, thereby making the crosslinker less available to react with the polymer chains. qnl.qaresearchgate.netresearcher.life
Another study used MD simulations to investigate the sol-gel conversion process of an aluminum carboxylate system. nih.gov By calculating properties such as interaction energy, radial distribution function, and cohesive energy density, the simulations analyzed the conformational changes that occur as the system transitions from a liquid sol to a solid gel. nih.gov
Table 2: Key Findings from Molecular Simulations of this compound in Gelation
| System Studied | Simulation Technique | Key Findings | Reference |
| Polyacrylamide (PAM) / this compound (AlAc) Gel | Molecular Simulation | Smaller AlAc particle size (25 μm vs. 48 μm) significantly reduces crosslinking time (17 min vs. 115 min). | qnl.qaresearcher.life |
| PAM / AlAc Gel with Bentonite Additive | Molecular Simulation | Bentonite delays gelation by adsorbing AlAc onto its surface, reducing its availability for crosslinking. | qnl.qaresearchgate.net |
| Aluminum Carboxylate Sol-Gel Process | Molecular Dynamics (MD) | The increase in free volume and pore connectivity in the colloidal framework are key factors in improving fluidity. | nih.gov |
Applications in Advanced Materials and Chemical Engineering Research
Polymer Chemistry and Engineering
In the field of polymer science, aluminum acetate (B1210297) and its derivatives are utilized for their ability to influence polymerization reactions and to modify the structure and properties of polymer networks.
While traditional polymerization of vinyl acetate often employs initiators like organic peroxides or azo compounds, research has shown that specific aluminum complexes can offer a high degree of control over the reaction. google.comgoogle.com Organoaluminum compounds, such as trialkyl aluminum, have been used as catalyst initiators to produce polyvinyl acetate with a high degree of linearity, particularly at low polymerization temperatures. google.com
More advanced applications involve reversible-deactivation radical polymerization (RDRP), a "living" polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. An aluminum complex, AlIII(tralen)Cl, has been shown to effectively mediate the RDRP of vinyl acetate. nih.govacs.orgacs.org This method demonstrates key characteristics of a controlled polymerization, including a linear increase in molecular weight with monomer conversion and the ability to form block copolymers. nih.govacs.org The mechanism is proposed to involve the formation of a dormant organo-aluminum species that can reversibly activate the polymer chain, thereby controlling its growth. acs.org
Data Table: Controlled Polymerization of Vinyl Acetate Mediated by an Aluminum Complex
| Parameter | Observation | Significance | Citation |
|---|---|---|---|
| Kinetics | First-order kinetics observed after an initial induction period. | Indicates a constant concentration of active radical species, characteristic of a controlled polymerization. | acs.org |
| Molecular Weight | Increases linearly with the conversion of vinyl acetate monomer. | Demonstrates the "living" nature of the polymerization, where polymer chains grow at a consistent rate. | nih.govacs.org |
| Block Copolymerization | Successful formation of block copolymers. | Confirms the ability to re-initiate polymerization from the active chain ends, a key feature of RDRP. | nih.gov |
| Control Mechanism | Formation of a paramagnetic dormant species via single-electron transfer. | Suggests a degenerative transfer mechanism where the aluminum complex reversibly caps (B75204) the growing polymer chain. | nih.govacs.org |
Aluminum acetate serves as an effective cross-linking agent for various polymers, creating three-dimensional networks that form gels and hydrogels. This is particularly relevant in the formation of polyacrylamide (PAM) gels. nih.govacs.orgx-mol.net In these systems, multivalent aluminum ions from this compound form coordination bonds with the functional groups (specifically carboxylate groups after hydrolysis) on the PAM polymer chains, linking them together. nih.govacs.org
Research has demonstrated that this compound is a viable, more environmentally friendly alternative to conventional crosslinkers like chromium acetate for applications such as conformance control in oil and gas reservoirs, where gels are used to block water production zones. nih.govresearchgate.net The gelation kinetics can be controlled by factors such as pH, temperature, and the particle size of the this compound. acs.orgx-mol.net For instance, a smaller particle size of this compound leads to a larger specific surface area, providing more sites for cross-linking and resulting in faster gelation times. x-mol.net
A study comparing the gelation of a 7 wt. % Polyacrylamide solution with 1 wt. % this compound (AlAc) of different particle sizes at 75°C showed a significant difference in crosslinking time. x-mol.net
Data Table: Effect of AlAc Particle Size on PAM Gelation
| AlAc Particle Size | Crosslinking Time | Resulting Gel Strength | Citation |
|---|---|---|---|
| 25 µm | 17 minutes | Strong Gel | x-mol.net |
Ceramic and Inorganic Materials Processing
This compound is a key precursor in the synthesis of high-purity alumina (B75360) (aluminum oxide, Al₂O₃) and other inorganic materials, valued for its ability to decompose cleanly at relatively low temperatures.
The sol-gel process is a versatile "soft chemistry" method for producing ceramic materials from molecular precursors. rsc.orgnih.gov this compound is frequently used as an aluminum precursor in these routes to synthesize alumina powders. researchgate.netscientific.netresearchgate.net The process typically involves the hydrolysis and condensation of the precursor to form a "sol" (a colloidal suspension) which then polymerizes into a "gel" (a solid network). researchgate.net Subsequent drying and calcination (heat treatment) of the gel decomposes the acetate and organic components, yielding aluminum oxide. researchgate.netcambridge.org
A significant advantage of using this compound is that it can lead to the formation of different phases of alumina at lower temperatures compared to other methods. scientific.netresearchgate.net For example, studies have shown that decomposing this compound can yield amorphous precursors or gamma-alumina (γ-Al₂O₃) at temperatures between 650°C and 850°C. researchgate.netscientific.netresearchgate.net These intermediate phases can then be transformed into the highly stable and desirable alpha-alumina (α-Al₂O₃) phase at temperatures as low as 900°C. scientific.netresearchgate.net This represents a reduction in the energy required for synthesis. ijcce.ac.ir The sol-gel method also allows for the production of nanophase alumina powders with crystal sizes in the range of 54-58 nm. researchgate.net Research has also been conducted on creating two-dimensional aluminum hydroxide (B78521) acetate nanostructures through a nonaqueous sol-gel route. acs.org
Gel-casting is a ceramic forming technique that uses in-situ polymerization to create a strong, uniform green body (unfired ceramic part) from a ceramic slurry. This compound has been investigated as an alternative cross-linker for temperature-controlled gel-casting. sigmaaldrich.comchemicalbook.comresearchgate.net
In one specific application, this compound was compared with calcium iodate (B108269) as a cross-linking agent for an alginate-alumina slurry. researchgate.netresearchgate.net Alginate is a biopolymer that can be cross-linked by multivalent cations. The temperature-controlled dissolution of this compound particles releases aluminum ions, which cross-link the alginate chains and cause the ceramic slurry to gel. Rheological measurements showed that this compound has a similar gelling behavior to the established calcium-based cross-linker. researchgate.net
A comparative study highlighted the microstructural differences in the final sintered ceramic. The use of this compound as a cross-linker resulted in a denser and more homogeneous microstructure compared to parts made with calcium iodate, which tended to induce pores and abnormal grain growth. researchgate.netresearchgate.net While this compound proved to be an excellent cross-linker for the gel-casting process itself, the same study found that calcium iodate provided better properties for joining gelled green bodies together. researchgate.netresearchgate.net
Ceramic membranes are used for filtration applications due to their high thermal and chemical stability. This compound serves as a valuable precursor material for producing alumina membranes. mdpi.comrsdjournal.orgresearchgate.net One method involves the thermal decomposition of this compound to form high-purity alumina powder, which is then compacted and sintered to create a porous membrane. rsdjournal.orgresearchgate.net
Research comparing this compound with aluminum sulfate (B86663) as the starting material for membrane synthesis found that the choice of precursor significantly affects the final properties of the membrane. rsdjournal.orgresearchgate.net
Data Table: Comparison of Ceramic Membranes from Different Aluminum Precursors
| Precursor | Porosity | Mechanical Strength | Performance (Oil in Permeate) | Citation |
|---|---|---|---|---|
| This compound | 44.63 % | 1.3 MPa | 9.20 mg/L | rsdjournal.orgresearchgate.net |
| Aluminum Sulfate | 18.86 % | 6.7 MPa | 6.52 mg/L | rsdjournal.orgresearchgate.net |
The membrane derived from this compound exhibited higher porosity but lower mechanical strength compared to the one made from aluminum sulfate. rsdjournal.orgresearchgate.net Another advanced technique is core-shell electrospinning, where this compound is used as the ceramic precursor in a polymer solution to create hollow aluminum oxide ceramic fibers after calcination. mdpi.com These fibrous structures can be used in specialized filtration and membrane applications.
Advanced Textile Chemistry and Surface Modification
This compound plays a significant role in the advanced chemical treatment and surface modification of textiles. Its applications range from traditional roles in dyeing to more advanced functionalities like durable press and water repellency, driven by its unique chemical reactivity with textile fibers.
Mordant Chemistry and Dye Fixation Mechanisms
This compound is widely utilized in the textile industry as a mordant, a substance that helps to fix a dye to the fibers. solubilityofthings.com This process enhances the dye's adherence, resulting in more vibrant and durable colors. solubilityofthings.com The fundamental mechanism involves the formation of a coordination complex between the aluminum ion, the dye molecule, and the fiber. slideshare.net
The aluminum ion from the acetate salt acts as a chemical bridge between the dye and the fabric. For cellulosic fibers like cotton, which can be difficult to dye, a pretreatment with a compound like tannic acid can increase the binding of aluminum to the fibers. researchgate.net This, in turn, enhances the adsorption of the dye. researchgate.net The fixation mechanism is often dependent on pH and can involve the formation of ionic bonds between the functional groups in the dye molecule (such as hydroxyl or carboxyl groups) and the mordanted fabric. ekb.eg Research indicates that for certain natural dyes, an acidic pH is favorable for achieving higher color strength, supporting the theory of an ionic bonding mechanism. ekb.eg The process for mordanting cellulose (B213188) fibers often involves applying an this compound solution, sometimes followed by an afterbath with calcium carbonate or wheat bran, which helps to improve the mordant's performance. botanicalcolors.com
Table 1: Overview of this compound Mordanting Process on Cotton
| Step | Agent | Purpose | Mechanism |
|---|---|---|---|
| 1. Pre-treatment (Optional) | Tannic Acid | To increase the uptake of the mordant on cellulosic fibers. | Adsorption of tannic acid onto cotton fibers enhances the subsequent binding of aluminum. researchgate.net |
| 2. Mordanting | This compound Solution | To introduce aluminum ions into the fiber structure. | Aluminum ions from the salt are adsorbed by the fibers. The process is often done at a slightly elevated temperature (e.g., 110-120°F) but does not require boiling. botanicalcolors.com |
| 3. Dyeing | Natural or Synthetic Dyes | To impart color to the fabric. | The aluminum ion forms a coordination complex, acting as a bridge between the dye molecules and the hydroxyl groups of the cellulose fibers. slideshare.net |
| 4. Fixation/After-bath (Optional) | Calcium Carbonate or Wheat Bran | To improve the performance and colorfastness of the mordanted dye. | Helps to further fix the dye-mordant complex to the fiber. botanicalcolors.com |
Durable Press and Waterproofing Treatments
Beyond its role in dyeing, this compound is a key component in chemical finishing processes that impart desirable properties such as wrinkle resistance (durable press) and water repellency.
In durable press finishing , this compound can be used as an effective catalyst. google.com The process for imparting these "easy care" properties to cellulosic fabrics involves applying a crosslinking agent, such as a formaldehyde-amide adduct, along with the this compound catalyst solution. google.com The fabric is then dried and cured at high temperatures (from 130°C to 200°C), which facilitates the crosslinking of cellulose chains, providing resistance against shrinkage and wrinkling. google.comresearchgate.net
For waterproofing treatments , this compound is often used to create a hydrophobic surface on the fabric. colourinn.in One common method involves a two-step process where the fabric is first treated with this compound and then with a soap solution, such as sodium stearate. slideshare.net This causes the in-situ formation of insoluble and hydrophobic aluminum soaps (like aluminum stearate) on the fibers. google.cominflibnet.ac.in Another approach combines this compound with wax emulsions. colourinn.ingphisar.ac.in Upon drying, the water-soluble this compound is converted into an insoluble basic compound that precipitates onto the fibers, imparting a water-repellent finish. inflibnet.ac.in While some of these finishes are not durable to laundering, they provide effective water resistance by preventing the fabric from getting wet, while still allowing air and water vapor to pass through. colourinn.inslideshare.net
Table 2: this compound in Textile Finishing Treatments
| Treatment Type | Co-reagent(s) | Role of this compound | Mechanism of Action |
|---|---|---|---|
| Durable Press | Formaldehyde-amide adducts, Glyoxal | Catalyst | Catalyzes the crosslinking reaction between the finishing agent and the cellulose fibers of the fabric, improving wrinkle recovery. google.comresearchgate.net |
| Waterproofing (Two-step) | Soap solution (e.g., Sodium Stearate) | Reactant | Reacts with the soap to form an insoluble, hydrophobic aluminum soap that deposits on the fabric fibers. slideshare.netgoogle.cominflibnet.ac.in |
| Waterproofing (Single-step) | Wax emulsion | Water-repellent agent | During drying, the soluble this compound converts to an insoluble basic salt, which precipitates with the wax onto the fibers to create a hydrophobic surface. inflibnet.ac.ingphisar.ac.in |
Emerging Research Areas and Novel Applications
Research into this compound is expanding beyond its traditional uses, exploring novel applications in advanced materials and chemical engineering. A significant area of emerging research is the development of sustainable and eco-friendly variants of the compound to mitigate environmental concerns associated with textile processing. giiresearch.com
In the field of advanced materials , this compound is being investigated as a precursor and cross-linking agent in the fabrication of ceramics. One study demonstrated its use as a temperature-controlled cross-linker for alginate-based slurries in the gel-casting and joining of alumina ceramics. researchgate.net This presents a cost-effective method for manufacturing ceramic components with complex shapes. researchgate.net Another novel application is the synthesis of ceramic membranes from the thermal decomposition of this compound. researchgate.net These membranes have shown effectiveness in the microfiltration and separation of oil-water emulsions, a critical process in wastewater treatment. researchgate.net
Furthermore, research in advanced coatings and surface modification is leveraging aluminum compounds in innovative ways. The sol-gel technique, which uses metal salts like this compound as precursors, allows for the creation of thin, inorganic, functional coatings on textiles. cnr.it These coatings can impart a range of properties, including improved wear resistance and UV protection, representing a shift towards multifunctional, high-performance fabrics. cnr.itniscpr.res.in
Table 3: Emerging Research and Novel Applications of this compound
| Research Area | Application | Description |
|---|---|---|
| Green Chemistry | Sustainable Variants | Development of eco-friendly versions of this compound to reduce the environmental impact of its use in various industries. giiresearch.com |
| Advanced Ceramics | Gel-Casting and Joining | Use as a temperature-controlled cross-linker in the gel-casting process for shaping and joining ceramic parts. researchgate.net |
| Environmental Engineering | Ceramic Membranes for Filtration | Synthesis of porous ceramic membranes for the separation of oil-water emulsions. researchgate.net |
| Materials Science | Functional Coatings (Sol-Gel) | Used as a precursor in the sol-gel process to apply thin, inorganic oxide layers on textiles for enhanced properties like wear resistance. cnr.it |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
